molecular formula C24H33Cl3N4O2S B12748249 1-Piperazineethanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dimethylcarbamate (ester), dihydrochloride CAS No. 102233-18-1

1-Piperazineethanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dimethylcarbamate (ester), dihydrochloride

Cat. No.: B12748249
CAS No.: 102233-18-1
M. Wt: 548.0 g/mol
InChI Key: RSTRZOWHZAHSDL-UHFFFAOYSA-N
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Description

1-Piperazineethanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dimethylcarbamate (ester), dihydrochloride is a complex organic compound with significant applications in various fields, including medicine and chemistry. It is known for its unique structure and properties, which make it a valuable compound for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazineethanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dimethylcarbamate (ester), dihydrochloride involves multiple steps. One common method includes the reaction of 2-chloro-10-phenothiazine with 3-chloropropylamine to form an intermediate, which is then reacted with piperazineethanol. The final step involves the esterification with dimethylcarbamate and subsequent conversion to the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-Piperazineethanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dimethylcarbamate (ester), dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Piperazineethanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dimethylcarbamate (ester), dihydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to dopamine receptors, thereby modulating neurotransmitter activity in the brain. This interaction can influence various signaling pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Piperazineethanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dimethylcarbamate (ester), dihydrochloride is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its unique ester and carbamate groups may influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for further research .

Properties

CAS No.

102233-18-1

Molecular Formula

C24H33Cl3N4O2S

Molecular Weight

548.0 g/mol

IUPAC Name

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl N,N-dimethylcarbamate;dihydrochloride

InChI

InChI=1S/C24H31ClN4O2S.2ClH/c1-26(2)24(30)31-17-16-28-14-12-27(13-15-28)10-5-11-29-20-6-3-4-7-22(20)32-23-9-8-19(25)18-21(23)29;;/h3-4,6-9,18H,5,10-17H2,1-2H3;2*1H

InChI Key

RSTRZOWHZAHSDL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl.Cl

Origin of Product

United States

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